2-(4-chlorophenyl)-3-{4-nitrophenyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
CAS No.: 1005273-08-4
Cat. No.: VC21387513
Molecular Formula: C18H14ClN3O5
Molecular Weight: 387.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005273-08-4 |
|---|---|
| Molecular Formula | C18H14ClN3O5 |
| Molecular Weight | 387.8g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
| Standard InChI | InChI=1S/C18H14ClN3O5/c1-20-17(23)14-15(10-2-6-13(7-3-10)22(25)26)21(27-16(14)18(20)24)12-8-4-11(19)5-9-12/h2-9,14-16H,1H3 |
| Standard InChI Key | GTFRELCRDZVNGO-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
| Canonical SMILES | CN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
2-(4-chlorophenyl)-3-{4-nitrophenyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds, specifically pyrrolopyridines. It features a unique molecular structure with multiple functional groups, including chlorophenyl and nitrophenyl moieties, which may influence its biological activity. This compound is of interest in medicinal chemistry due to its potential applications in pharmacological studies.
Synthesis
The synthesis of 2-(4-chlorophenyl)-3-{4-nitrophenyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature and pH to ensure high yields and purity. The use of catalysts may also be employed to enhance reaction efficiency.
Potential Applications
Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory or anticancer properties. These effects are possibly due to the modulation of signaling pathways involved in cell proliferation and apoptosis. The presence of electron-withdrawing groups like nitro and chloro may enhance its reactivity with nucleophiles in biological systems.
Chemical Reactions
The compound can participate in various chemical reactions, with reaction pathways influenced by the electronic effects of substituents such as chlorine and nitro groups. These groups can stabilize or destabilize intermediates, affecting the outcome of chemical reactions.
Biological Activity
While the exact mechanism of action for this compound is not fully elucidated, it may involve interactions with biological targets such as enzymes or receptors. Further research is needed to fully understand its biological implications and potential therapeutic applications.
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